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Compound of Interest

Compound Name: Methyl 3-ethyl-2-hydroxybenzoate

Cat. No.: B1514501

In the landscape of drug discovery and fine chemical synthesis, the unambiguous confirmation
of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth,
comparative analysis of the key spectroscopic techniques used to elucidate and confirm the
structure of Methyl 3-ethyl-2-hydroxybenzoate. We will move beyond a mere recitation of
data, focusing instead on the logic of experimental design and the synergy between different
analytical methods to build an unassailable structural proof.

The Analytical Challenge: Positional Isomerism

The primary challenge in confirming the structure of Methyl 3-ethyl-2-hydroxybenzoate lies in
definitively establishing the substitution pattern on the benzene ring. While mass spectrometry
can confirm the molecular formula, it cannot, on its own, distinguish between the various
possible positional isomers. Therefore, a multi-pronged approach utilizing Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopy is essential.

I. Mass Spectrometry: The First Step in Unraveling
the Molecular Formula

Mass spectrometry (MS) serves as the initial analytical checkpoint, providing the molecular
weight and elemental composition of the synthesized compound.

Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)
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o Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as
methanol or dichloromethane.

« Injection: The sample is introduced into the mass spectrometer, where it is vaporized.

 lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron and the formation of a molecular ion
(M+s).

» Fragmentation: The high internal energy of the molecular ion leads to characteristic
fragmentation patterns.

o Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and
detected.

Data Interpretation and Comparison

For Methyl 3-ethyl-2-hydroxybenzoate (C10H1203), the expected molecular weight is 180.20
g/mol .[1] The high-resolution mass spectrum should yield a molecular ion peak corresponding
to this mass.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1514501?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/aldrich/jrd0887
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1514501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Expected lon

m/z (Predicted)

Significance

Supporting Evidence
from Analogous
Compounds

The molecular weight

of the target

[M]+e 180 Molecular lon compound is
confirmed by its
supplier.[1][2]
Fragmentation of

Loss of the methoxy esters often involves

[M - «OCHs]+ 149

group from the ester. the loss of the alkoxy
group.
This fragmentation is
Loss of the entire characteristic of
[M - COOCHs]+ 121
methyl ester group. methyl esters of
aromatic acids.[3]
This indicates the
Fragment presence of both the
[CeHa(OH)(C2H5s)]+ 121 corresponding to the ethyl and hydroxyl

ethylphenol cation.

groups on the

aromatic ring.

Il. Infrared Spectroscopy: Probing the Functional

Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information

about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

o Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on

the ATR crystal.

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.sigmaaldrich.com/HK/zh/product/aldrich/jrd0887
https://www.sigmaaldrich.com/SG/en/substance/bbemethyl3ethyl2hydroxybenzoate180275871408
https://www.docbrown.info/page06/spectra2/methyl-salicylate-ms.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1514501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Data Acquisition: The IR spectrum is recorded by measuring the absorption of infrared
radiation at different wavenumbers.

Data Interpretation and Comparison

The IR spectrum of Methyl 3-ethyl-2-hydroxybenzoate is expected to show characteristic
absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.

Supporting Evidence
_ Expected I
Functional Group Vibrational Mode from Analogous
Wavenumber (cm™1)
Compounds

Broad O-H stretching

O-H (hydroxyl) 3400-3100 (broad) Stretching is characteristic of
phenols.[4]
Aromatic C-H

C-H (aromatic) 3100-3000 Stretching stretches appear just

above 3000 cm™1.

C-H stretches of the
C-H (aliphatic) 3000-2850 Stretching methyl and ethyl

groups.

The carbonyl stretch

C=0 (ester) 1735-1715 Stretching of an aromatic ester.
[5]
Characteristic

C=C (aromaitic) 1600-1450 Stretching aromatic ring
vibrations.

lll. Nuclear Magnetic Resonance Spectroscopy: The
Definitive Structural Tool

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of
organic molecules, providing information on the connectivity of atoms and their spatial
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relationships. A combination of 1D (*H, 3C) and 2D (COSY, HSQC, HMBC) NMR experiments
is required for unambiguous structural assignment.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent
(e.g., CDCIs) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as
an internal standard (4 0.00).

o Data Acquisition: A suite of NMR spectra (*H, 13C, COSY, HSQC, HMBC) is acquired on a
high-field NMR spectrometer.

'H NMR: Mapping the Proton Environment

The *H NMR spectrum provides information about the number of different types of protons,
their chemical environment, and their neighboring protons.
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Proton(s)

Expected
Chemical Shift

(3, ppm)

Multiplicity

Integration

Rationale and
Supporting
Evidence

-OH

Singlet (broad) 1H

The chemical
shift of phenolic
protons can vary
and they often
appear as broad

singlets.[6]

Ar-H

6.8-7.8

Doublet, Triplet,
Doublet

The three
aromatic protons
will have distinct
chemical shifts
and coupling
patterns
depending on
their position
relative to the

substituents.

-OCHs

Singlet 3H

The methyl ester
protons are
deshielded by
the adjacent
oxygen and
appear as a

singlet.[7]

-CH2CHs

Quartet 2H

The methylene
protons of the
ethyl group are
split into a
guartet by the
adjacent methyl

protons.

-CH2CHs

Triplet 3H

The methyl

protons of the
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ethyl group are
split into a triplet
by the adjacent
methylene

protons.

3C NMR: Probing the Carbon Skeleton

The 3C NMR spectrum provides information about the number of different types of carbon
atoms in the molecule.

Expected Chemical Shift (3, Rationale and Supporting

Carbon(s) .
ppm) Evidence

The carbonyl carbon of the
C=0 (ester) ~170 o )

ester is highly deshielded.[7]

The chemical shifts of the

_ aromatic carbons are

Ar-C (substituted) 110-160 )

influenced by the attached

substituents.

Aromatic carbons bonded to
Ar-C-H 115-130

hydrogen.

The carbon of the methyl ester.
-OCHs ~52

[7]

The methylene carbon of the
-CH2CHs ~22

ethyl group.

The methyl carbon of the ethyl
-CH2CHs ~14

group.

2D NMR: Connecting the Pieces

2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the
connectivity between protons and carbons, which ultimately confirms the substitution pattern.
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o COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically
on adjacent carbons). A cross-peak between the methylene quartet and the methyl triplet of
the ethyl group would be expected.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and
carbons. This allows for the unambiguous assignment of each proton signal to its
corresponding carbon signal.

 HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and
carbons that are separated by two or three bonds. This is the key experiment for confirming
the substitution pattern. For example, correlations would be expected between the aromatic
protons and the carbons of the ethyl and ester groups.

Workflow for Structural Confirmation
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Detailed Structural Elucidation
Tnitial Analysis

Correlates C-H (1-bond) R
13C NMR HSQC orrel n HMBC Establishes Long-Range C-H Connectivity Structural Confirmation
Mass Spectrometry Provides Molecular Formula \ J

Confirmed Structure of Methyl 3-ethyl-2-hydroxybenzoate

0,0
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Confirms Functional Groups
Infrared Spectroscopy

Mass Spec (m/z = 180)

H NMR (Aromatic, Ethyl, OCHs, OH) | *C NMR (Carbonyl, Aromatic, Aliphatic) | 2D NMR (COSY, HSQC, HMBC)

IR (O-H, C=0)
IAnalysis
Y
Molecular Formula: C10H1203
Proton Connectivity: -CHz-CHs Carbon-Proton Connectivity | Long-Range Correlations: Aromatic Protons to Ethyl and Ester Groups
Functional Groups: Phenol, Ester, Aromatic Ring, Ethyl Group

Synthesis of Evidence

Y

Unambiguous Structure:|Methyl 3-ethyl-2-hydroxybenzoate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Methyl 5-ethyl-2-hydroxybenzoate | Sigma-Aldrich [sigmaaldrich.com]

¢ 2. sigmaaldrich.com [sigmaaldrich.com]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1514501?utm_src=pdf-body-img
https://www.benchchem.com/product/b1514501?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/HK/zh/product/aldrich/jrd0887
https://www.sigmaaldrich.com/SG/en/substance/bbemethyl3ethyl2hydroxybenzoate180275871408
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1514501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

3. mass spectrum of methyl 2-hydroxybenzoate C8H803 fragmentation pattern of m/z m/e
ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc
brown's advanced organic chemistry revision notes [docbrown.info]

4. infrared spectrum of methyl 2-hydroxybenzoate C8H80O3 prominent wavenumbers cm-1
detecting ester phenol functional groups present finger print for identification of methyl
salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision
notes [docbrown.info]

5. Ethyl 3-hydroxybenzoate [webbook.nist.gov]

6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H803 low/high resolution
analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H
nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced
organic chemistry revision notes [docbrown.info]

7. rsc.org [rsc.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.docbrown.info/page06/spectra2/methyl-salicylate-ms.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-ms.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-ms.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-ir.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-ir.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-ir.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-ir.htm
https://webbook.nist.gov/cgi/inchi?ID=C7781988&Type=IR-SPEC&Index=1
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr1h.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr1h.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr1h.htm
https://www.docbrown.info/page06/spectra2/methyl-salicylate-nmr1h.htm
https://www.rsc.org/suppdata/ob/c4/c4ob01524j/c4ob01524j1.pdf
https://www.benchchem.com/product/b1514501#confirming-the-structure-of-methyl-3-ethyl-2-hydroxybenzoate
https://www.benchchem.com/product/b1514501#confirming-the-structure-of-methyl-3-ethyl-2-hydroxybenzoate
https://www.benchchem.com/product/b1514501#confirming-the-structure-of-methyl-3-ethyl-2-hydroxybenzoate
https://www.benchchem.com/product/b1514501#confirming-the-structure-of-methyl-3-ethyl-2-hydroxybenzoate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1514501?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1514501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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